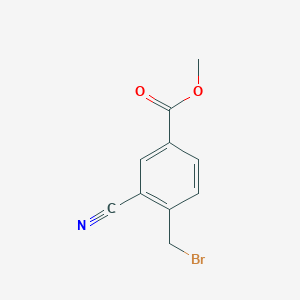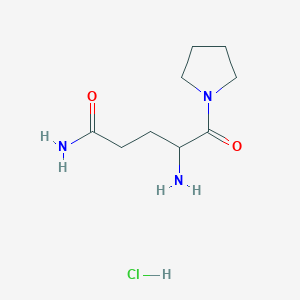
6-Allylnicotinonitrile
Descripción general
Descripción
6-Allylnicotinonitrile (6-AN) is an organic compound belonging to the class of allylnitriles, which are characterized by a nitrile group attached to an allyl group. 6-AN is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial products. 6-AN has been studied for its potential medicinal and therapeutic applications, as well as its ability to act as a catalyst for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Neurotoxicity and Behavioral Effects
- Neurotoxic Properties : Studies have found that nitriles, including allylnitrile, are a new class of neurotoxic compounds. They can induce persistent behavioral abnormalities in rodents, such as increased locomotor activity, head twitching, and somersaulting. The abnormalities are linked to the activation of serotonin systems in the central nervous system and may involve dopamine and noradrenaline levels (Tanii, Zang, & Saijoh, 1999).
- Behavioral Disturbances in Rats : Exposure to allylnitrile in rats leads to motor behavior abnormalities and sensory pathology. This includes vestibular dysfunction and changes in vestibular hair cells, pointing towards allylnitrile's impact on neurotoxicity and neurobehavioral changes (Balbuena & Llorens, 2001).
Biological and Chemical Reactions
- Biotransformation of Explosives : Allylnitrile derivatives are used in the biotransformation of explosives. Studies on microorganisms and plants show how certain enzymes can degrade major contaminants like 2,4,6-trinitrotoluene (Rylott, Lorenz, & Bruce, 2011).
- Hydrolysis Studies : Research involving the hydrolysis of compounds like Ally, a sulfonylurea herbicide, provides insights into the chemical properties of similar compounds, including nitriles (Bezemer & Rutan, 2001).
Applications in Nanotechnology and Medicine
- Graphene-Like 2D Layered Nanomaterials : Studies on graphene-like two-dimensional nanomaterials, which have properties similar to those of nitriles, demonstrate their potential in biosensors and nanomedicine. These materials have a broad range of applications due to their unique physical and chemical properties (Yang et al., 2015).
- Synthesis of Isoxazoline Derivatives : The synthesis of isoxazoline derivatives containing nitrile groups has shown significant antibacterial activity, pointing towards their potential use in medical applications (Kheira, 2020).
Propiedades
IUPAC Name |
6-prop-2-enylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-3-9-5-4-8(6-10)7-11-9/h2,4-5,7H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBSZKUINPDVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










amine hydrochloride](/img/structure/B3116748.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)

